molecular formula C11H11Br2NO4S B257419 1-[(2,5-Dibromophenyl)sulfonyl]proline

1-[(2,5-Dibromophenyl)sulfonyl]proline

Cat. No.: B257419
M. Wt: 413.08 g/mol
InChI Key: VACHCVAPPILYEF-UHFFFAOYSA-N
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Description

1-[(2,5-Dibromophenyl)sulfonyl]proline is a proline derivative functionalized with a sulfonyl group linked to a 2,5-dibromophenyl substituent. The 2,5-dibromophenyl moiety introduces steric bulk and electron-withdrawing effects due to bromine atoms at the ortho and para positions. This compound is hypothesized to exhibit unique reactivity in peptide synthesis or enzyme inhibition due to its structural features, though specific applications require further investigation .

Properties

Molecular Formula

C11H11Br2NO4S

Molecular Weight

413.08 g/mol

IUPAC Name

1-(2,5-dibromophenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11Br2NO4S/c12-7-3-4-8(13)10(6-7)19(17,18)14-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5H2,(H,15,16)

InChI Key

VACHCVAPPILYEF-UHFFFAOYSA-N

SMILES

C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Hypothetical Property Comparisons

Compound Backbone Substituents Predicted Solubility Steric Hindrance
1-[(2,5-Dibromophenyl)sulfonyl]proline Proline 2,5-dibromophenyl Moderate (polar) High
1-(3-Bromophenylsulfonyl)piperidine Piperidine 3-bromophenyl Low (non-polar) Moderate
4,4'-Sulfonyldiphenol Diphenol Sulfonyl bridge High (polar) Low

Research Findings and Functional Implications

Reactivity in Sulfonylation Reactions

The electron-deficient sulfonyl group in this compound may facilitate nucleophilic substitution reactions, though steric hindrance from bromine could slow kinetics compared to less substituted analogs like 1-(3-bromophenylsulfonyl)piperidine .

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